![molecular formula C12H13NO3 B14325714 Methyl 4-[(2-methylacryloyl)amino]benzoate CAS No. 108871-76-7](/img/structure/B14325714.png)
Methyl 4-[(2-methylacryloyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(2-methylacryloyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and an amide linkage with a 2-methylacryloyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methylacryloyl)amino]benzoate typically involves the following steps:
Preparation of 4-aminobenzoic acid: This can be achieved through the nitration of methyl benzoate followed by reduction.
Formation of the amide bond: The 4-aminobenzoic acid is then reacted with 2-methylacryloyl chloride in the presence of a base such as triethylamine to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.
化学反应分析
Types of Reactions
Methyl 4-[(2-methylacryloyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Methyl 4-[(2-methylacryloyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of Methyl 4-[(2-methylacryloyl)amino]benzoate involves its interaction with specific molecular targets. The amide linkage and the ester group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
相似化合物的比较
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the 2-methylacryloyl group.
Methyl 4-(methoxycarbonyl)benzoate: Similar ester group but different substituents on the benzene ring.
Methyl 4-(acetylamino)benzoate: Similar amide linkage but with an acetyl group instead of a 2-methylacryloyl group.
Uniqueness
Methyl 4-[(2-methylacryloyl)amino]benzoate is unique due to the presence of both the ester and the 2-methylacryloyl amide groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
108871-76-7 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
methyl 4-(2-methylprop-2-enoylamino)benzoate |
InChI |
InChI=1S/C12H13NO3/c1-8(2)11(14)13-10-6-4-9(5-7-10)12(15)16-3/h4-7H,1H2,2-3H3,(H,13,14) |
InChI 键 |
OYWBQYZIJUAKIS-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


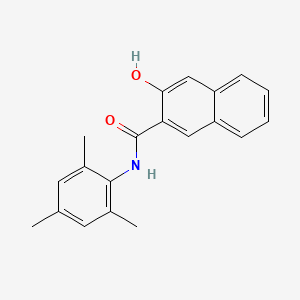
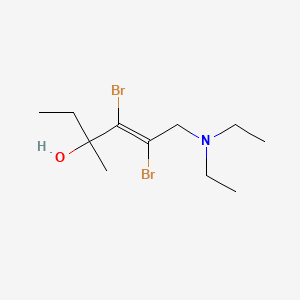
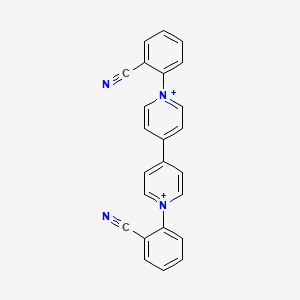
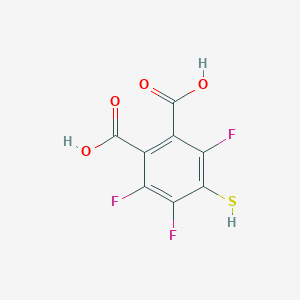

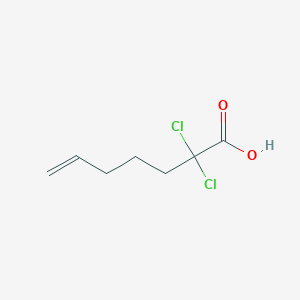
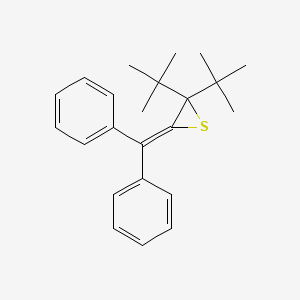
![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
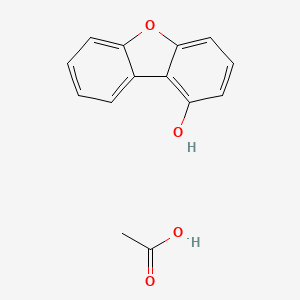
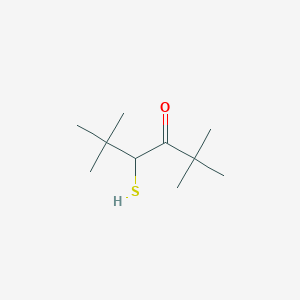
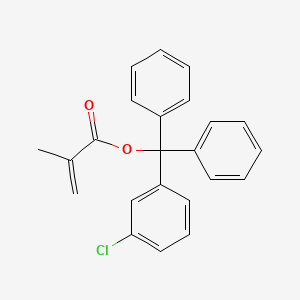

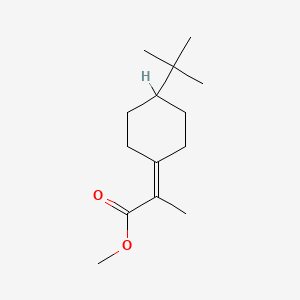
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)
